molecular formula C10H12Cl2F3N3 B12306422 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride

Cat. No.: B12306422
M. Wt: 302.12 g/mol
InChI Key: VPIDKJLDSCFMHT-UHFFFAOYSA-N
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Description

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a chemical compound known for its significant biological activity, particularly as a potent inhibitor of fibroblast growth factor receptors (FGFRs). This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, especially in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde under controlled conditions. The reaction is carried out at elevated temperatures, around 50°C, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reagent concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt abnormal signaling pathways that contribute to cancer progression. The molecular targets include FGFR1, FGFR2, and FGFR3, with the compound showing potent inhibitory activity against these receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride is unique due to its specific structure, which confers potent inhibitory activity against FGFRs. This makes it a valuable compound for research and potential therapeutic applications, particularly in targeting cancer cells with abnormal FGFR signaling .

Properties

Molecular Formula

C10H12Cl2F3N3

Molecular Weight

302.12 g/mol

IUPAC Name

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C10H10F3N3.2ClH/c11-10(12,13)7-3-8-6(1-2-14)4-15-9(8)16-5-7;;/h3-5H,1-2,14H2,(H,15,16);2*1H

InChI Key

VPIDKJLDSCFMHT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)CCN)C(F)(F)F.Cl.Cl

Origin of Product

United States

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